molecular formula C15H20O7 B1581308 Triallyl citrate CAS No. 6299-73-6

Triallyl citrate

Cat. No.: B1581308
CAS No.: 6299-73-6
M. Wt: 312.31 g/mol
InChI Key: PLCFYBDYBCOLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triallyl citrate is an organic compound with the chemical formula C12H14O7. It is a triester of citric acid and allyl alcohol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polymers and resins.

Mechanism of Action

Mode of Action

It has been suggested that triallyl citrate may interact with its targets through a process known as cyclocopolymerization . This process involves the reaction of this compound with other compounds, leading to changes in their molecular structure .

Biochemical Pathways

this compound is involved in various biochemical pathways. It is known that citrate, a related compound, plays a key role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism

Pharmacokinetics

Studies on related compounds, such as acetyl triethyl citrate, suggest that these types of compounds are rapidly absorbed and eliminated . The bioavailability of acetyl triethyl citrate was found to be 27.4% in rats . While these findings may provide some insight, the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability require further investigation.

Result of Action

It has been suggested that this compound may have a role in the polymerization of multivinyl compounds . This could potentially lead to changes in the physical properties of these compounds, such as their flexibility and workability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a study found that the degradation of a related compound, triallyl isocyanurate, was enhanced when an ozone/ultraviolet process was applied, compared with the application of an independent ozone process . This suggests that environmental conditions, such as the presence of ozone and ultraviolet light, can influence the action of triallyl compounds.

Biochemical Analysis

Biochemical Properties

Triallyl citrate participates in various biochemical reactions. The abundant C=C bonds in the this compound molecule are utilized as vulcanization accelerators to cross-link matrices . Furthermore, the electronegative oxygen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Cellular Effects

The effects of this compound on cells are not well-studied. Citrate, a related compound, plays a crucial role in cancer metabolism. It is one of the key metabolites of the metabolic pathways present in cancer cells . Extracellular citrate uptake occurs through a plasma membrane citrate transporter, which is needed for the metastatic progression of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its abundant C=C bonds and triazines, which are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively . The electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Temporal Effects in Laboratory Settings

It is known that the abundant C=C bonds and triazines in the this compound agent are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively .

Metabolic Pathways

Citrate, a related compound, is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine . It is one of the key metabolites of the metabolic pathways present in cancer cells .

Transport and Distribution

It is known that the electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Subcellular Localization

It is known that the electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallyl citrate can be synthesized through the esterification of citric acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:

Citric Acid+3Allyl AlcoholTriallyl Citrate+3Water\text{Citric Acid} + 3 \text{Allyl Alcohol} \rightarrow \text{this compound} + 3 \text{Water} Citric Acid+3Allyl Alcohol→Triallyl Citrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where citric acid and allyl alcohol are fed into a reactor along with the catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Triallyl citrate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.

    Cyclopolymerization: This involves the formation of cyclic structures during polymerization.

    Oxidation: this compound can be oxidized to form various oxidation products.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or 2,2’-azobisisobutyronitrile are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

    Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

Triallyl citrate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its use in the development of medical devices and implants.

    Industry: Used in the production of resins, adhesives, and coatings.

Comparison with Similar Compounds

  • Triallyl isocyanurate
  • Triallyl cyanurate
  • Diallyl phthalate
  • Diallyl terephthalate

Triallyl citrate stands out due to its biocompatibility and versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFYBDYBCOLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064212
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-73-6
Record name 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6299-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triallyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triallyl citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIALLYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W1P4OQK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triallyl citrate
Reactant of Route 2
Reactant of Route 2
Triallyl citrate
Reactant of Route 3
Reactant of Route 3
Triallyl citrate
Reactant of Route 4
Reactant of Route 4
Triallyl citrate
Reactant of Route 5
Reactant of Route 5
Triallyl citrate
Reactant of Route 6
Reactant of Route 6
Triallyl citrate
Customer
Q & A

Q1: What makes Triallyl Citrate unique in terms of its polymerization behavior?

A1: Unlike typical radical polymerizations, this compound doesn't follow a simple relationship between the rate of polymerization (Rp) and initiator concentration ([I]). Instead, Rp/[I]^(1/2) and [I]^(1/2) exhibit a linear relationship []. This suggests a more complex polymerization mechanism, attributed to the compound's ability to undergo cyclopolymerization, forming ring structures within the polymer chain.

Q2: How does the presence of other vinyl monomers influence the polymerization of this compound?

A2: The copolymerization of this compound with vinyl monomers like vinyl acetate or acrylonitrile introduces additional complexities due to varying reactivities of the involved monomers and radicals. This is reflected in the specific monomer reactivity ratios determined for each combination []. For instance, in the copolymerization with acrylonitrile, a significant penultimate effect was observed, highlighting the influence of the preceding monomer unit on the reaction kinetics [].

Q3: What is the significance of the "Kc" value in understanding the polymerization of this compound?

A3: Kc represents the ratio of unimolecular cyclization to bimolecular propagation of the uncyclized radical during the polymerization of this compound []. A Kc value of 4, as estimated in the research, indicates that the intramolecular cyclization reaction is favored over the intermolecular propagation with another monomer molecule []. This tendency towards cyclization significantly influences the final polymer structure and its properties.

Q4: How can the properties of this compound-based polymers be tailored for specific applications?

A4: By carefully selecting the type and concentration of vinyl monomers copolymerized with this compound, one can manipulate the final polymer's characteristics []. For example, using a monomer like vinyl acetate might enhance flexibility, while acrylonitrile could improve solvent resistance. This ability to fine-tune polymer properties through copolymerization makes this compound a versatile building block for diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.